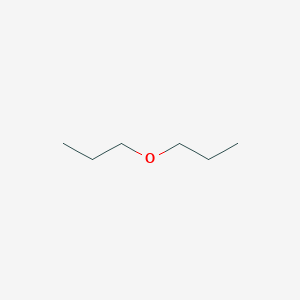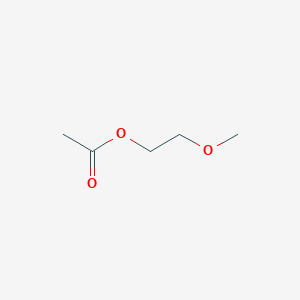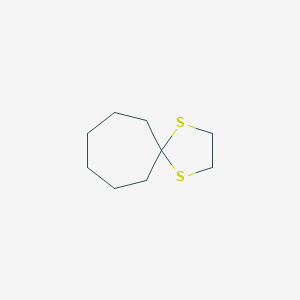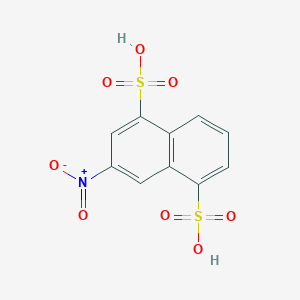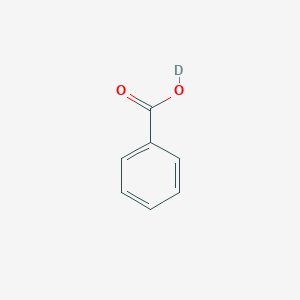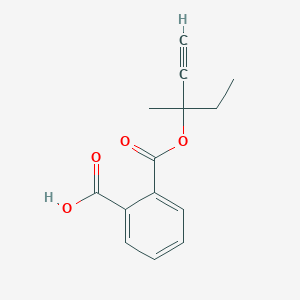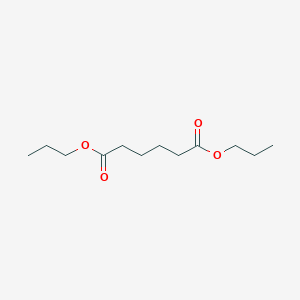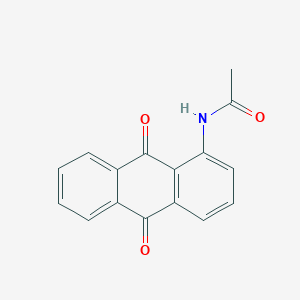
N-Anthraquinon-1-ylacetamide
Vue d'ensemble
Description
N-Anthraquinon-1-ylacetamide (AQAA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of anthraquinone, which is a naturally occurring organic compound found in many plants. AQAA has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-Anthraquinon-1-ylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-Anthraquinon-1-ylacetamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, N-Anthraquinon-1-ylacetamide has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Effets Biochimiques Et Physiologiques
N-Anthraquinon-1-ylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-Anthraquinon-1-ylacetamide has been shown to induce DNA damage and cell cycle arrest, leading to apoptosis. In inflammatory cells, N-Anthraquinon-1-ylacetamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In neurons, N-Anthraquinon-1-ylacetamide has been shown to protect against oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
N-Anthraquinon-1-ylacetamide has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using simple methods and can be stored for long periods without degradation. However, N-Anthraquinon-1-ylacetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dosing and safety precautions should be taken when working with N-Anthraquinon-1-ylacetamide in lab experiments.
Orientations Futures
There are several future directions for research on N-Anthraquinon-1-ylacetamide. One area of interest is the development of N-Anthraquinon-1-ylacetamide derivatives with improved potency and selectivity. Another area of interest is the investigation of N-Anthraquinon-1-ylacetamide in combination with other drugs or therapies for cancer and inflammatory diseases. Additionally, the potential neuroprotective effects of N-Anthraquinon-1-ylacetamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's, warrant further investigation.
Applications De Recherche Scientifique
N-Anthraquinon-1-ylacetamide has been studied for its potential applications in various fields, including cancer research, anti-inflammatory therapy, and neuroprotection. In cancer research, N-Anthraquinon-1-ylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory therapy, N-Anthraquinon-1-ylacetamide has been shown to reduce inflammation and oxidative stress. In neuroprotection, N-Anthraquinon-1-ylacetamide has been shown to protect neurons from damage and improve cognitive function.
Propriétés
Numéro CAS |
3274-19-9 |
|---|---|
Nom du produit |
N-Anthraquinon-1-ylacetamide |
Formule moléculaire |
C16H11NO3 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
N-(9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C16H11NO3/c1-9(18)17-13-8-4-7-12-14(13)16(20)11-6-3-2-5-10(11)15(12)19/h2-8H,1H3,(H,17,18) |
Clé InChI |
WDJHNJSBPXRITJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Autres numéros CAS |
3274-19-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

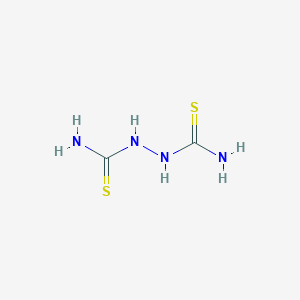
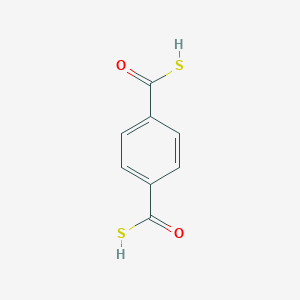
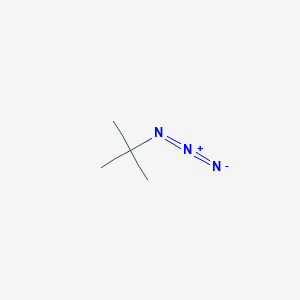
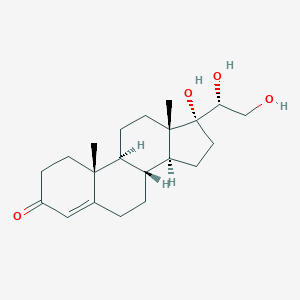
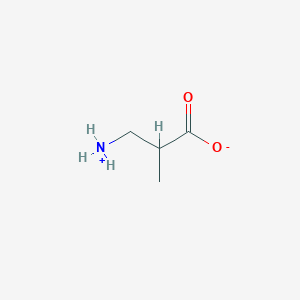
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
